Tropapride hydrochloride

Description

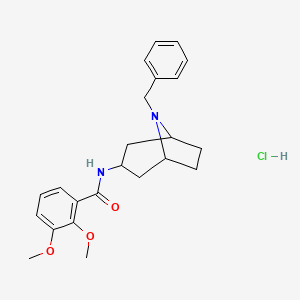

Tropapride hydrochloride (C₂₃H₂₉ClN₂O₃, molecular weight 416.94 g/mol) is a dopamine D₂ receptor antagonist with a logP of 3.01 and topological polar surface area (TPSA) of 52.0 Ų . These physicochemical properties suggest moderate lipophilicity and solubility, which influence its blood-brain barrier permeability and receptor-binding efficiency. Tropapride is classified as a Na⁺-dependent antidopaminergic agent, a feature shared with structurally related compounds such as piquindone, zetidoline, and metoclopramide . Its therapeutic applications are linked to antipsychotic and antiemetic effects, though its reduced extrapyramidal side effects (EPS) distinguish it from other dopamine antagonists .

Properties

CAS No. |

109021-66-1 |

|---|---|

Molecular Formula |

C23H29ClN2O3 |

Molecular Weight |

416.9 g/mol |

IUPAC Name |

N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dimethoxybenzamide;hydrochloride |

InChI |

InChI=1S/C23H28N2O3.ClH/c1-27-21-10-6-9-20(22(21)28-2)23(26)24-17-13-18-11-12-19(14-17)25(18)15-16-7-4-3-5-8-16;/h3-10,17-19H,11-15H2,1-2H3,(H,24,26);1H |

InChI Key |

IEDXCKNHGLYPDZ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4.Cl |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4.Cl |

Synonyms |

exo-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide MD 790501 MD-790501 tropapride |

Origin of Product |

United States |

Comparison with Similar Compounds

Pharmacophore Features and Na⁺ Dependence

Tropapride and its analogs (piquindone, zetidoline, metoclopramide) share three critical pharmacophore elements:

- Nitrogen lone pair : Essential for receptor interaction.

- Benzene ring : Stabilizes hydrophobic interactions.

- Carbonyl group : Participates in hydrogen bonding .

In Na⁺-dependent antagonists like tropapride, these elements adopt a conserved spatial arrangement, enabling Na⁺ ion coordination at the receptor site. Na⁺-independent antagonists (e.g., butyrophenones, tricyclics) lack this arrangement, instead relying on π-electron-rich regions (e.g., cyanide groups, aromatic rings) for receptor binding . Tropapride’s unique phenyl ring placement on its molecular periphery may reduce EPS by altering receptor engagement dynamics .

Molecular Properties and Pharmacokinetics

The table below compares tropapride with related antidopaminergic agents:

Key Observations :

- TPSA : Tropapride’s TPSA (52.0 Ų) aligns with moderate membrane permeability, whereas T-702’s high TPSA (84.7 Ų) correlates with lower blood-brain barrier penetration, limiting its utility in CNS disorders .

- Side Effects : Tropapride’s structural configuration minimizes EPS, unlike metoclopramide, which has a higher EPS risk due to stronger D₂ receptor occupancy in striatal regions .

Functional Divergence in Receptor Targeting

While tropapride and piquindone are selective D₂ antagonists, compounds like T-702 (M1 cholinergic antagonist) and T-703 (norepinephrine transporter inhibitor) highlight structural versatility in targeting distinct receptors . Tropapride’s specificity for D₂ receptors without significant off-target activity (e.g., cholinergic or serotonergic) enhances its therapeutic precision .

Q & A

Q. What strategies are effective for optimizing this compound’s stability under varying environmental conditions?

- Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring identifies degradation pathways (e.g., hydrolysis, oxidation). Excipient screening (e.g., antioxidants like ascorbic acid) and lyophilization can enhance shelf-life. Kinetic modeling of degradation data (e.g., zero-order vs. first-order) guides formulation adjustments .

Q. How can researchers validate novel analytical methods for this compound in complex biological matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines for validation parameters:

- Linearity : Test over 80–120% of the target concentration (R² ≥ 0.999).

- Accuracy : Spike recovery studies (98–102%).

- Precision : Intra-day/inter-day RSD ≤ 2%.

- Specificity : Ensure no interference from metabolites or matrix components via mass spectrometry (MS) cross-validation .

Q. What experimental designs are suitable for evaluating this compound’s mechanism of action in heterogeneous cell populations?

- Methodological Answer : Use single-cell RNA sequencing (scRNA-seq) to map drug-response heterogeneity. Pair with CRISPR-Cas9 knockout screens to identify target pathways. For in vivo models, employ tissue-specific reporters (e.g., luciferase) to monitor real-time effects. Dose-response curves and time-series analyses should be integrated to distinguish primary vs. secondary drug effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.